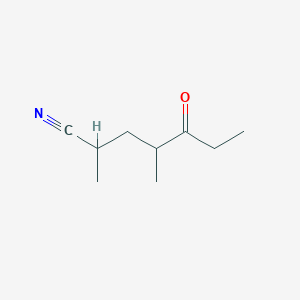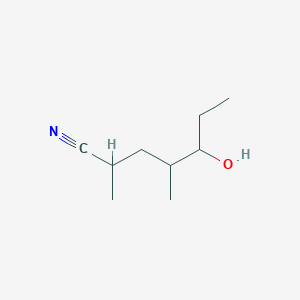![molecular formula C6H8N4O B1367432 7-亚硝基-5,6,7,8-四氢咪唑并[1,2-a]吡嗪 CAS No. 91476-88-9](/img/structure/B1367432.png)
7-亚硝基-5,6,7,8-四氢咪唑并[1,2-a]吡嗪
描述
7-Nitroso-5,6,7,8-tetrahydro-imidazo[1,2-a]pyrazine is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields. This compound is characterized by a nitroso group attached to a tetrahydro-imidazo[1,2-a]pyrazine ring system, which contributes to its distinct chemical properties.
科学研究应用
7-Nitroso-5,6,7,8-tetrahydro-imidazo[1,2-a]pyrazine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antiviral properties.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
作用机制
Target of Action
It is found as an impurity in the active pharmaceutical ingredient of sitagliptin , a drug used to treat type 2 diabetes. It’s also suggested that similar compounds can be used as KRAS G12C inhibitors, which are antitumor agents .
Mode of Action
As an impurity in sitagliptin, it may interact with the same targets as sitagliptin . Sitagliptin works by inhibiting the dipeptidyl peptidase-4 (DPP-4) enzyme, resulting in increased levels of incretin hormones, decreased glucagon release, and increased insulin release .
Biochemical Pathways
These hormones help regulate glucose metabolism .
Pharmacokinetics
As an impurity in sitagliptin, it may share similar pharmacokinetic properties .
Result of Action
Sitagliptin helps to regulate blood glucose levels by increasing insulin release and decreasing glucagon release .
生化分析
Biochemical Properties
7-Nitroso-5,6,7,8-tetrahydro-imidazo[1,2-a]pyrazine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been identified as a potential genotoxic impurity in pharmaceutical compounds such as sitagliptin . The interaction of 7-Nitroso-5,6,7,8-tetrahydro-imidazo[1,2-a]pyrazine with enzymes involved in metabolic pathways can lead to the formation of reactive intermediates, which may cause DNA damage and other cellular effects.
Cellular Effects
The effects of 7-Nitroso-5,6,7,8-tetrahydro-imidazo[1,2-a]pyrazine on various cell types and cellular processes are profound. This compound can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, the presence of 7-Nitroso-5,6,7,8-tetrahydro-imidazo[1,2-a]pyrazine in cells can lead to oxidative stress, which in turn can alter gene expression and disrupt normal cellular functions .
Molecular Mechanism
At the molecular level, 7-Nitroso-5,6,7,8-tetrahydro-imidazo[1,2-a]pyrazine exerts its effects through various mechanisms. It can bind to DNA and proteins, leading to the formation of adducts that interfere with normal cellular processes. Additionally, this compound can inhibit or activate specific enzymes, resulting in changes in metabolic pathways and gene expression . The nitroso group in 7-Nitroso-5,6,7,8-tetrahydro-imidazo[1,2-a]pyrazine is particularly reactive and can form covalent bonds with nucleophilic sites in biomolecules.
Temporal Effects in Laboratory Settings
The stability and degradation of 7-Nitroso-5,6,7,8-tetrahydro-imidazo[1,2-a]pyrazine in laboratory settings are crucial for understanding its long-term effects on cellular function. Studies have shown that this compound can degrade over time, leading to the formation of various degradation products . These degradation products can have different biological activities, which may contribute to the overall effects observed in in vitro and in vivo studies.
Dosage Effects in Animal Models
The effects of 7-Nitroso-5,6,7,8-tetrahydro-imidazo[1,2-a]pyrazine vary with different dosages in animal models. At low doses, this compound may have minimal effects, while at higher doses, it can cause significant toxicity and adverse effects . Threshold effects have been observed, where a certain dosage level must be reached before noticeable biological effects occur. High doses of 7-Nitroso-5,6,7,8-tetrahydro-imidazo[1,2-a]pyrazine can lead to severe toxicity, including liver damage and other organ-specific effects.
Metabolic Pathways
7-Nitroso-5,6,7,8-tetrahydro-imidazo[1,2-a]pyrazine is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into reactive intermediates . These intermediates can further react with cellular components, leading to changes in metabolic flux and metabolite levels. The metabolic pathways of 7-Nitroso-5,6,7,8-tetrahydro-imidazo[1,2-a]pyrazine are complex and involve multiple steps and interactions with various biomolecules.
Transport and Distribution
The transport and distribution of 7-Nitroso-5,6,7,8-tetrahydro-imidazo[1,2-a]pyrazine within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the localization and accumulation of the compound in different cellular compartments. The distribution of 7-Nitroso-5,6,7,8-tetrahydro-imidazo[1,2-a]pyrazine can influence its biological activity and the extent of its effects on cellular function.
Subcellular Localization
The subcellular localization of 7-Nitroso-5,6,7,8-tetrahydro-imidazo[1,2-a]pyrazine is critical for its activity and function. This compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications . The localization of 7-Nitroso-5,6,7,8-tetrahydro-imidazo[1,2-a]pyrazine within cells can affect its interactions with biomolecules and its overall biological effects.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-Nitroso-5,6,7,8-tetrahydro-imidazo[1,2-a]pyrazine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-hydrazinopyrazine with orthoesters, followed by catalytic hydrogenation of the pyrazine moiety over palladium on carbon (Pd/C) to yield the target compound . The reaction is usually carried out in xylene at reflux temperature for several hours to ensure complete cyclization.
Industrial Production Methods
Industrial production of 7-Nitroso-5,6,7,8-tetrahydro-imidazo[1,2-a]pyrazine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.
化学反应分析
Types of Reactions
7-Nitroso-5,6,7,8-tetrahydro-imidazo[1,2-a]pyrazine undergoes various chemical reactions, including:
Oxidation: The nitroso group can be oxidized to form nitro derivatives under strong oxidizing conditions.
Reduction: The nitroso group can be reduced to an amino group using reducing agents such as sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms in the ring system.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide in acidic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Nitro derivatives of 7-Nitroso-5,6,7,8-tetrahydro-imidazo[1,2-a]pyrazine.
Reduction: Amino derivatives of the compound.
Substitution: Various substituted imidazo[1,2-a]pyrazine derivatives depending on the nucleophile used.
相似化合物的比较
Similar Compounds
7-Nitroso-3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine: A similar compound with a trifluoromethyl group instead of a hydrogen atom.
5,6,7,8-Tetrahydroimidazo[1,2-a]pyrimidine: Another heterocyclic compound with a similar ring structure but different functional groups.
Uniqueness
7-Nitroso-5,6,7,8-tetrahydro-imidazo[1,2-a]pyrazine is unique due to its specific nitroso functional group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various research and industrial applications.
属性
IUPAC Name |
7-nitroso-6,8-dihydro-5H-imidazo[1,2-a]pyrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N4O/c11-8-10-4-3-9-2-1-7-6(9)5-10/h1-2H,3-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDQPBIDYLCHJKC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C=CN=C2CN1N=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80531781 | |
| Record name | 7-Nitroso-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80531781 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
91476-88-9 | |
| Record name | 7-Nitroso-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80531781 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[(1,2-dimethyl-1H-imidazol-5-yl)methyl]amine dihydrochloride](/img/structure/B1367349.png)











![Methyl 7-methoxybenzo[b]thiophene-2-carboxylate](/img/structure/B1367385.png)

